molecular formula C17H18N6O B2813904 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380193-41-7

3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2813904
CAS No.: 2380193-41-7
M. Wt: 322.372
InChI Key: QVAMBWLHTMOEQG-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a synthetically designed heterocyclic compound featuring a pyridazine core linked to a furan ring and a 2-methylpyrimidine-substituted piperazine moiety. This specific molecular architecture, characterized by multiple nitrogen-containing rings, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with this pyridinylpyrimidine scaffold are of significant research interest due to their potential to inhibit key enzymatic targets. Specifically, related pyridinylpyrimidine analogues have been identified as inhibitors of human methionine aminopeptidases (MetAPs), which are essential metalloenzymes involved in protein synthesis and post-translational modification . The inhibition of MetAPs, particularly MetAP1, is a explored pathway in oncological research for its role in cell proliferation . Furthermore, the structural similarity to other piperazinyl-pyridazine compounds, which have been investigated for their analgesic and anti-inflammatory activities in scientific studies, suggests potential for developing novel non-opioid therapeutic agents . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-18-7-6-16(19-13)22-8-10-23(11-9-22)17-5-4-14(20-21-17)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAMBWLHTMOEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 286.35 g/mol. The compound features a furan ring, a pyridazine core, and a piperazine moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 μM
Compound BEscherichia coli62.5 μM
Compound CCandida albicans31.108 μM

Note: The data for this table are derived from studies on related compounds and may provide insights into the expected activity of this compound.

Anticancer Activity

The antiproliferative effects of pyridazine derivatives have been documented against various cancer cell lines. For example, a study reported that certain pyridazine compounds showed promising activity against breast and colon cancer cells.

Case Study: Anticancer Activity

In a study evaluating the effects of pyridazine derivatives on human breast cancer cell lines (MCF-7), it was found that:

  • Compound X exhibited a significant reduction in cell viability at concentrations as low as 10 μM.
  • The mechanism of action was attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some derivatives affect the permeability of microbial membranes, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at various positions on the furan and piperazine rings can significantly influence potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Furan SubstitutionIncreased antibacterial activity
Piperazine Ring ModificationEnhanced anticancer properties
Pyrimidine PositioningImproved selectivity for cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key analogs and their distinguishing features:

Compound Name/ID Core Structure 3-Position Substitution 6-Position Substitution Biological Activity/Notes Reference
Target Compound Pyridazine Furan-2-yl 4-(2-methylpyrimidin-4-yl)piperazin-1-yl Hypothesized kinase inhibition (structural analogy) -
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Pyridazine Chloro 4-(2-fluorophenyl)piperazin-1-yl Synthetic intermediate; precursor for hydrazide derivatives
MW069a (3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) Pyridazine Phenyl, pyridin-4-yl 4-(pyrimidin-2-yl)piperazin-1-yl p38αMAPK inhibitor; neuropsychiatric drug candidate
Dasatinib Thiazole-carboxamide N/A 4-(2-hydroxyethyl)piperazin-1-yl (linked to pyrimidine) BCR-ABL tyrosine kinase inhibitor; anticancer drug
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chloro 4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl Antibacterial, antiviral activities

Key Observations

Substitution at the 3-Position :

  • The target compound’s furan-2-yl group contrasts with chloro () or phenyl/pyridinyl () substituents in analogs. Furan’s electron-rich nature may enhance π-π stacking in hydrophobic binding pockets compared to halogens or aryl groups.
  • Chloro-substituted derivatives (e.g., ) are often intermediates for further functionalization, whereas aromatic substituents (e.g., MW069a) are linked to kinase inhibition .

Piperazine Modifications: The 2-methylpyrimidin-4-yl group on the target’s piperazine differs from 2-fluorophenyl (), pyrimidin-2-yl (MW069a), or aliphatic chains (). Pyrimidine-4-yl vs. In Dasatinib, the piperazine is part of a larger scaffold with a hydroxyethyl group, enhancing solubility and kinase binding .

Biological Implications: MW069a’s p38αMAPK inhibition highlights the role of pyridazine-piperazine hybrids in modulating signaling pathways. The target compound’s 2-methylpyrimidine group may confer similar selectivity but requires empirical validation . Piperazine-linked chlorophenoxypropyl derivatives () exhibit antibacterial activity, suggesting that substitutions on the piperazine nitrogen significantly influence biological targets .

Physicochemical Properties :

  • Molecular weight and polarity vary substantially. For instance, Dasatinib (MW 488.0 g/mol) has higher complexity than the target compound, likely impacting blood-brain barrier penetration .
  • The furan group in the target compound may reduce logP compared to phenyl analogs, improving aqueous solubility .

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of this pyridazine-piperazine hybrid compound?

Methodological Answer: The synthesis involves sequential coupling of furan-2-yl, pyridazine, and 2-methylpyrimidinyl-piperazine moieties. Critical steps include:

  • Nucleophilic substitution at the pyridazine C6 position using a piperazine derivative under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Purification of intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize side products like unreacted piperazine or residual sulfonamide groups .
  • Final characterization using 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regioselectivity at the pyridazine C3 and C6 positions, and mass spectrometry (HRMS) to verify molecular weight (±0.001 Da tolerance) .

Q. Q2. How can researchers validate the structural integrity of the compound’s piperazine-pyrimidine moiety?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures to confirm bond angles and torsional strain in the piperazine ring. For example, a related compound (3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine) showed a chair conformation for the piperazine ring, critical for target binding .
  • 2D NMR (e.g., 1H^1 \text{H}-1H^1 \text{H} COSY, HSQC): Map coupling between piperazine N–H protons and adjacent pyrimidine protons to confirm connectivity .

Q. Q3. What preliminary assays are recommended to assess the compound’s biological activity?

Methodological Answer:

  • In vitro kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarities to pyridazine derivatives with anti-proliferative activity .
  • Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) to evaluate membrane permeability .

Advanced Research Questions

Q. Q4. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

  • Solubility enhancement : Test co-solvent systems (e.g., PEG-400/water) or formulate as a cyclodextrin inclusion complex. For example, a sulfonamide-piperazine analog showed a 3.5-fold solubility increase in 10% PEG-400 .
  • Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetics in rodent models. Adjust logP values (<3.5) via substituent modification (e.g., replacing methylpyrimidine with hydrophilic groups) .

Q. Q5. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (5-HT1A_{1A}) or kinases. A related compound (3-[4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl]-6-phenylpyridazine) showed strong π-π stacking with tyrosine kinase domains .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine ring in aqueous vs. lipid bilayer environments .

Q. Q6. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst optimization : Replace traditional Pd catalysts with Buchwald-Hartwig conditions (e.g., Pd2_2(dba)3_3/Xantphos) to improve C–N coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, as demonstrated for a pyridazine-piperazine analog (yield increased from 45% to 78%) .

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